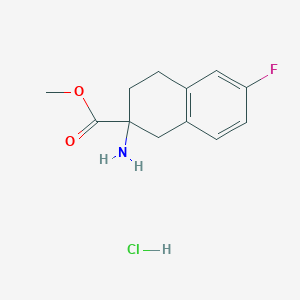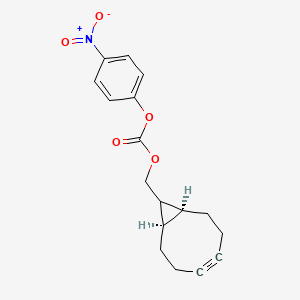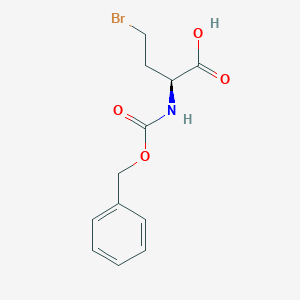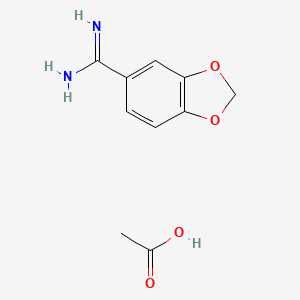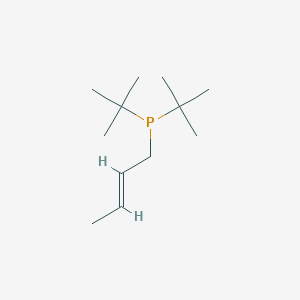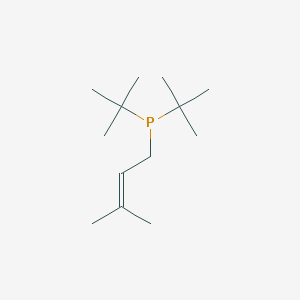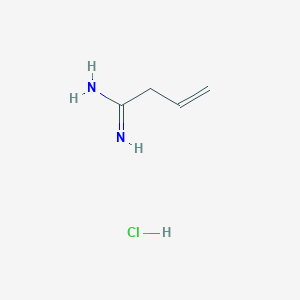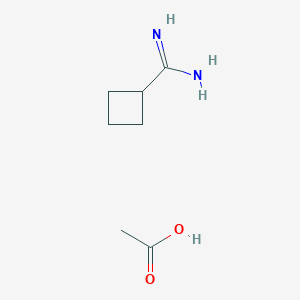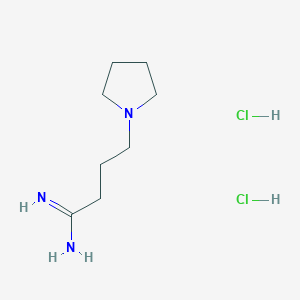
4-(1-Pyrrolidine)-butyramidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Pyrrolidine)-butyramidine dihydrochloride, also known as 4-PBD, is an organic compound belonging to the class of pyrrolidine derivatives. It is a white, crystalline solid with a melting point of 161-164°C. 4-PBD is a chiral compound, meaning it has two enantiomers, (S)-4-PBD and (R)-4-PBD. 4-PBD has a variety of applications in scientific research, ranging from its use as a ligand for the synthesis of chiral drugs to its role in biochemical and physiological studies.
科学研究应用
4-(1-Pyrrolidine)-butyramidine dihydrochloride has a variety of applications in scientific research. It is used as a ligand in the synthesis of chiral drugs, as a reagent in the synthesis of other organic compounds, and as a tool in biochemical and physiological studies. 4-(1-Pyrrolidine)-butyramidine dihydrochloride has also been used in the synthesis of a variety of chiral drugs, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. Additionally, 4-(1-Pyrrolidine)-butyramidine dihydrochloride has been used in the synthesis of other organic compounds, such as amino acids, peptides, and steroids.
作用机制
The mechanism of action of 4-(1-Pyrrolidine)-butyramidine dihydrochloride is not well understood. However, it is thought to act as a competitive inhibitor of enzymes involved in the biosynthesis of certain organic compounds. Specifically, 4-(1-Pyrrolidine)-butyramidine dihydrochloride is thought to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. In addition, 4-(1-Pyrrolidine)-butyramidine dihydrochloride is thought to inhibit the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which is involved in the biosynthesis of cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1-Pyrrolidine)-butyramidine dihydrochloride are not well understood. However, it is known to affect the activity of enzymes involved in the biosynthesis of certain organic compounds. Specifically, 4-(1-Pyrrolidine)-butyramidine dihydrochloride has been shown to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. In addition, 4-(1-Pyrrolidine)-butyramidine dihydrochloride has been shown to inhibit the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which is involved in the biosynthesis of cholesterol.
实验室实验的优点和局限性
4-(1-Pyrrolidine)-butyramidine dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, 4-(1-Pyrrolidine)-butyramidine dihydrochloride does have some limitations for laboratory experiments. It is a chiral compound, meaning it has two enantiomers, (S)-4-(1-Pyrrolidine)-butyramidine dihydrochloride and (R)-4-(1-Pyrrolidine)-butyramidine dihydrochloride, and it can be difficult to separate the two enantiomers. Additionally, 4-(1-Pyrrolidine)-butyramidine dihydrochloride can be difficult to dissolve in certain solvents, and it can be difficult to purify.
未来方向
The potential future directions for 4-(1-Pyrrolidine)-butyramidine dihydrochloride are numerous. One potential direction is the development of new synthetic methods for the synthesis of 4-(1-Pyrrolidine)-butyramidine dihydrochloride. Additionally, new methods for the separation of the two enantiomers of 4-(1-Pyrrolidine)-butyramidine dihydrochloride could be explored. Furthermore, new applications of 4-(1-Pyrrolidine)-butyramidine dihydrochloride could be investigated, such as its use as a ligand in the synthesis of other chiral drugs and its use as a tool in biochemical and physiological studies. Finally, new methods for the purification and characterization of 4-(1-Pyrrolidine)-butyramidine dihydrochloride could be developed.
合成方法
4-(1-Pyrrolidine)-butyramidine dihydrochloride can be synthesized using a variety of methods. The most commonly used method is the reaction of 1-pyrrolidine with butyric anhydride in the presence of a base, such as pyridine. This reaction yields 4-(1-Pyrrolidine)-butyramidine dihydrochloride as the major product, with minor amounts of other byproducts. Other methods of synthesis include the reaction of 1-pyrrolidine with butyric acid in the presence of an acid catalyst, the reaction of 1-pyrrolidine with butyric acid in the presence of a base catalyst, and the reaction of 1-pyrrolidine with butyric acid in the presence of an enzyme catalyst.
属性
IUPAC Name |
4-pyrrolidin-1-ylbutanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c9-8(10)4-3-7-11-5-1-2-6-11;;/h1-7H2,(H3,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQYSSGAVVULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidine)-butyramidine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


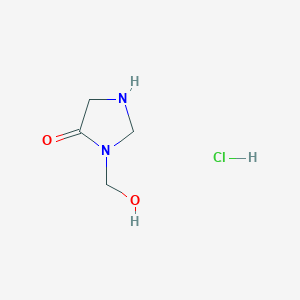
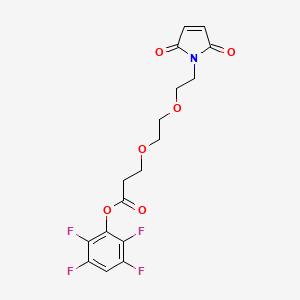
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
